molecular formula C9H13ClN2O2 B8094106 N,N-dimethyl-1-(4-nitrophenyl)methanamine hydrochloride

N,N-dimethyl-1-(4-nitrophenyl)methanamine hydrochloride

Cat. No.: B8094106
M. Wt: 216.66 g/mol
InChI Key: OZTNBHBABQWZTK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-nitrophenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of benzylamine where the benzene ring is substituted with a nitro group at the para position and the amine group is dimethylated. This compound is commonly used in organic synthesis and various scientific research applications.

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods:

      Types of Reactions:

      • Oxidation: The nitro group can be oxidized to form a nitroso compound or further to a carboxylic acid.

      • Reduction: The nitro group can be reduced to an amine group, resulting in N,N-dimethyl-1-(4-aminophenyl)methanamine.

      • Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.

      Common Reagents and Conditions:

      • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

      • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

      • Substitution: Alkyl halides in the presence of a base.

      Major Products Formed:

      • Oxidation: 4-nitrobenzoic acid.

      • Reduction: 4-aminobenzylamine.

      • Substitution: Alkylated derivatives of the benzyl group.

      Comparison with Similar Compounds

      • N,N-Dimethylbenzylamine: Lacks the nitro group, resulting in different reactivity and biological activity.

      • 4-Nitrobenzylamine: Contains an amino group instead of a dimethylated amine, leading to different chemical properties.

      • N,N-Dimethyl-4-nitrobenzylamine: Similar structure but with different positions of the nitro and amine groups.

      Uniqueness: N,N-Dimethyl-1-(4-nitrophenyl)methanamine hydrochloride is unique due to its specific combination of nitro and dimethylated amine groups, which confer distinct chemical and biological properties compared to similar compounds.

      Properties

      IUPAC Name

      N,N-dimethyl-1-(4-nitrophenyl)methanamine;hydrochloride
      Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C9H12N2O2.ClH/c1-10(2)7-8-3-5-9(6-4-8)11(12)13;/h3-6H,7H2,1-2H3;1H
      Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      OZTNBHBABQWZTK-UHFFFAOYSA-N
      Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      CN(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl
      Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C9H13ClN2O2
      Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Weight

      216.66 g/mol
      Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

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